Journal Name:Food Quality and Preference
Journal ISSN:0950-3293
IF:6.345
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/405859/description#description
Year of Origin:1988
Publisher:Elsevier Ltd
Number of Articles Per Year:159
Publishing Cycle:Bimonthly
OA or Not:Not
Biochar–microbe interaction: more protist research is needed
Food Quality and Preference ( IF 6.345 ) Pub Date: 2022-12-30 , DOI: 10.1007/s42773-022-00195-6
AbstractBiochar applications have an enormous impact on the soil microbial community and functionality. However, the majority of the knowledge on biochar–microbe interaction derives almost exclusively from bacterial and fungal studies, while the vast majority of eukaryotic diversity, protists, are mostly neglected. Protists play important roles in the soil ecosystem as microbial predators, decomposers, photoautotrophs, pathogens, and parasites and they are essential for a healthy soil ecosystem. Toward a comprehensive understanding of the effects of biochar application, we need more studies on protists across the full breadth of eukaryotic diversity. The aim of this article is to highlight the research needs and discuss potential research ideas on biochar–protist interaction, which would advance our knowledge of biochar–microbe interaction.Highlights Biochar–microbe interaction is almost exclusively studied for bacteria and fungi. Only a few studies are available on how soil protists react to biochar application. More research on biochar–protist is needed for a better understanding of biochar–microbe interaction.
Detail
Constructing coconut shell biochar/MXenes composites through self-assembly strategy to enhance U(VI) and Cs(I) immobilization capability
Food Quality and Preference ( IF 6.345 ) Pub Date: 2023-06-01 , DOI: 10.1007/s42773-023-00231-z
Herein, a biochar-based composite (Ti3C2Tx@biochar-PDA/PEI) was constructed by decorating Ti3C2Tx and polydopamine on coconut shell biochar via electrostatic self-assembly method. Different characterization techniques were applied to explore the structure, morphology and composition of the sorbents. It was found that the higher porosity and diverse functional groups were conducive for Ti3C2Tx@biochar-PDA/PEI to capture radionuclides, and the water environmental conditions made a great contribution to the adsorption process. The process of removing U(VI)/Cs(I) well complied with the Langmuir isotherm and Pseudo-second-order equations, which indicated that the single layer chemical adsorption occurred on the solid liquid interface. Meanwhile, this produced composite exhibited superior removal performance under complex co-existing ion environment, and the maximum adsorption amounts of U(VI) and Cs(I) reached up to 239.7 and 40.3 mg g−1. Impressively, this adsorbent still exhibited good adsorption performance after three cycles of regeneration. The spectral analysis and DFT calculation demonstrated that adsorption of U(VI) might be a chemical process, while the adsorption of Cs(I) should be ion exchange or electrostatic attraction. This study demonstrated the potential application of Ti3C2Tx@biochar-PDA/PEI as an effective remediation strategy for radioactive wastewater cleanup.Graphical Abstract
Detail
Sustained and efficient remediation of biochar immobilized with Sphingobium abikonense on phenanthrene-copper co-contaminated soil and microbial preferences of the bacteria colonized in biochar
Food Quality and Preference ( IF 6.345 ) Pub Date: 2023-07-21 , DOI: 10.1007/s42773-023-00241-x
Immobilized microbial technology has been widely used in wastewater treatment, but it has been used less frequently for soil remediation, particularly in sites that are co-contaminated with organic compounds and heavy metals. In addition, there is limited knowledge on the efficiency of remediation and microbial preferences to colonize the immobilized carriers. In this study, biochar immobilized with Sphingobium abikonense was introduced to remediate soils that were co-contaminated with phenanthrene (PHE) and copper (Cu), and the mechanisms of microbial assemblage were investigated. The immobilized microbial biochar maintained a degradation rate of more than 96% in both the first (0–6 d) and second (6–12 d) contamination periods. The addition of biochar increased the proportion of Cu bound to organic matter, and Fe–Mn oxide bound Cu in the soil. In addition, both Cu and PHE could be adsorbed into biochar pellets in the presence or absence of immobilized S. abikonense. The presence of biochar significantly increased the abundance of bacteria, such as Luteibacter, Bordetella and Dyella, that could degrade organic matter and tolerate heavy metals. Notably, the biochar could specifically select host microbes from the soil for colonization, while the presence of S. abikonense affected this preference. The autonomous selection facilitates the degradation of PHE and/or the immobilization of Cu in the soil. These results provide a green approach to efficiently and sustainably remediate soil co-contaminated with PHE and Cu and highlight the importance of microbial preference colonized in immobilized carriers.Graphical Abstract
Detail
Biochar-bacteria partnership based on microbially induced calcite precipitation improves Cd immobilization and soil function
Food Quality and Preference ( IF 6.345 ) Pub Date: 2023-04-07 , DOI: 10.1007/s42773-023-00222-0
Microbially induced calcite precipitation (MICP) technique utilizes ureolytic bacteria to decompose urea and generate carbonate ions for metal combination. MICP can remediate heavy metal (e.g., Cd) contaminated soils while maintaining or even improving soil functions, but its efficiency in agricultural soil practical application still needs to be enhanced. Here, we constructed a biochar-bacteria (2B) partnership in which biochar provides high nutrition and diverse sorption sites. Using the 2B system, Cd immobilization effectiveness and the underlying mechanism were examined along with the soil properties and soil functions. Results showed that compared to the single biochar and ureolytic bacteria systems, soil Cd mobility was reduced by 23.6% and 45.8% through co-precipitating with CaCO3 as otavite (CdCO3) in the 2B system, whereas soil fertility, bacterial diversity, and richness increased by 11.7–90.2%, 5.4–16.1%, and 6.8–54.7%, respectively. Moreover, the abundances of Proteobacteria and Firmicutes were enhanced in the 2B system. Notably, Sporosarcina and Bacillus (Firmicutes genus) that carry the ureC gene were boosted in the system, further implicating the microbiological mechanism in reducing Cd migration and its bioavailability in soil. Overall, the constructed 2B system was efficient in soil Cd immobilization by strengthening the ureolytic bacteria growth and their nutrient supply in the bacteria-rich soil ecosystem.
Detail
Wood waste biochar promoted anaerobic digestion of food waste: focusing on the characteristics of biochar and microbial community analysis
Food Quality and Preference ( IF 6.345 ) Pub Date: 2022-11-18 , DOI: 10.1007/s42773-022-00187-6
Anaerobic digestion (AD) has been considered as a promising technique for food waste (FW) recycling. However, the accumulation of volatile fatty acids (VFAs) restricts the stability of anaerobic reactors. The present study investigated the use of biochar produced at different conditions (750 °C-30 min, 750 °C-60 min, 750 °C-120 min, 550 °C-60 min, 650 °C-60 min, 850 °C-60 min, 950 °C-60 min) for enhancing the AD of FW. Batch experiments showed that all the biochar increased the methane production rates and biochar obtained at 750 °C-60 min resulted in the highest enhancement by 21.5%. It was further showed surface oxygen-containing functional groups and graphitization degree of biochar were the critical factors for improving methane production. Microbial analysis showed that biochar addition formed different microbial communities, and Methanosaeta, Romboutsia, and norank_f_Anaerolineaceae were enriched, which might be correlated with direct interspecies electron transfer (DIET). This research showed biochar could enhance the AD of FW and also revealed the main characteristics of biochar relating with the enhancement of AD.Graphical Abstract
Detail
Insights into the mechanisms underlying the biodegradation of phenanthrene in biochar-amended soil: from bioavailability to soil microbial communities
Food Quality and Preference ( IF 6.345 ) Pub Date: 2023-03-17 , DOI: 10.1007/s42773-023-00213-1
The dynamic effect of biochar amendment in contaminated soil on the bioavailability of polycyclic aromatic hydrocarbons (PAHs) and microbial communities and how it comprehensively affects PAH biodegradation remain unclear. This study investigated the effects of wheat straw-derived biochars obtained at 300 and 500 °C at different amendment levels (0.03% and 0.3%) on the mineralization kinetics of phenanthrene with different initial concentrations (2 and 20 mg kg−1) in soil by indigenous microorganisms. The results revealed that the addition of biochar inhibited both the rates and extents of mineralization in low-concentration phenanthrene-contaminated soil (PLS) by 38.9–78.3% and 23.9–53.6%, respectively. This was because biochar amendment in the PLS greatly reduced the bioavailable fraction of phenanthrene for degradation owing to its strong sorption and also decreased that to specific degrading bacterial genera, which hindered their growth and reduced their abundances by 1.37–36.6%. However, biochar addition into the soil contaminated with high concentrations of phenanthrene (PHS) resulted in its effective mineralization and enhanced mineralization rates and extents at high amendment levels by 32.4–86.7% and 32.0–44.7%, respectively. This was because biochar amendment in the PHS significantly promoted the abundances of the total bacterial communities (29.9–80.4%) and potential degrading genera (1.89–25.9%) by providing nutrients and stimulated the specific PAH-degradative nidA gene abundance by 1–2 times. These findings will guide the use of biochar to remediate soils with different PAH pollution levels based on the two roles that they play (i.e., immobilizing PAHs or facilitating PAH degradation).Graphical Abstract
Detail
Salt-affected marginal lands: a solution for biochar production
Food Quality and Preference ( IF 6.345 ) Pub Date: 2023-04-07 , DOI: 10.1007/s42773-023-00219-9
The literature has shown that biochar can serve as potential amendment to achieve sustainable agriculture and environment. The accessibility and availability of cheap feedstock are considered as important constraint factors for the widespread application of biochar in agriculture. Marginal lands are widely distributed globally, several times larger than arable land, and hold little value for food production due to poor soil conditions. However, these lands are suitable for growing plants, which can be used as feedstock for biochar production. The salt-affected lands, as one of the main marginal lands, are particularly suitable for cultivating diverse varieties of halophytes that can be pyrolyzed into biochar, bio-gas, and bio-oil. The halophyte-derived biochar is useful to produce a desirable acid soil conditioner due to its high ash and rich bases, and improves soil characteristics under extreme saline conditions. Additionally, syngas and bio-oil hold potential benefits as fuels and industrial raw materials. This study introduces an innovative management technique for marginal lands such as salt-affected land, which can provide all-round benefits in food production, land management, vegetation coverage, carbon sequestration, and climate change mitigation.Graphical Abstract
Detail
Experimental and numerical investigations of biochar-facilitated Cd2+ transport in saturated porous media: role of solution pH and ionic strength
Food Quality and Preference ( IF 6.345 ) Pub Date: 2023-03-06 , DOI: 10.1007/s42773-023-00211-3
The nanoscale biochar (N-BC) generated during the production and weathering of bulk biochar has caused significant concerns for its cotransport with contaminants spreading the contamination. In this study, the cotransport behaviors of N-BC with Cd2+ under variable solution chemistry were investigated for the first time, which can pose environmental contamination risks but have received little attention. The column experiment results showed that increasing ionic strength (IS) or decreasing pH retarded the transport of N-BC but promoted the transport of Cd2+ in their individual transport. In cotransport scenarios, Cd2+ facilitated the deposition of N-BC on the quartz sand with increasing IS or decreasing pH by providing additional sorption sites and led to the ripening of N-BC via cation bridging. N-BC retarded the transport of Cd2+ under all conditions. However, lower pH and higher IS could facilitate the release of Cd2+ from the immobile N-BC. The cotransport modeling results demonstrated that the Cd2+ adsorption on and desorption from the immobile N-BC controlled the retention and release of Cd2+ under variable pH and IS, while the influence of mobile N-BC on Cd2+ transport was minor. This study provided new insight for evaluating the potential contamination-spreading risks and suggested that rational use of biochar with great caution is necessary.Graphical Abstract
Detail
Conversion of carbonaceous materials into solid acids for tylosin mitigation: effect of preprocessing methods on the reactivity of sulfonation reaction
Food Quality and Preference ( IF 6.345 ) Pub Date: 2023-06-02 , DOI: 10.1007/s42773-023-00230-0
Carbon-based solid acids have been successfully employed as acidic catalysts for pollutant mitigation in wastewater. To fully tap the potentials of commercially viable carbons for the preparation of solid acids and enhance their catalytic performances is a challenging problem. In this work, three commercialized carbons including biochar, activated carbon and graphite were preprocessed (ball-milling, Hummer exfoliation, HNO3 soaking, and microwave heating in HNO3, etc.), sulfonated, and evaluated as solid-acid catalysts for tylosin mitigation. Graphite-originated solid acid performed the best through a balling-milling preprocess, while biochar-originated solid acids behaved well under all preprocessing treatments, in which 40 mg L−1 of tylosin was mitigated within 8 min by 1 g L−1 of biochar-originated solid acids. The biochar solid acid through the ball-milling preprocess presented high total acidity and large amounts of –SO3H groups, due to dramatically increased surface area and the rise of activation groups (hydroxyl, alkyl and alkoxy groups, etc.) facilitating electrophilic reaction. In addition, decreased particle size and aromaticity and increased structural defects also contributed. Theoretical calculation of average local ionization energy (ALIE) of condensed aromatic model molecules with substituted activation groups confirmed the promoting effects on sulfonation from strong to weak were 8.40–9.06 eV. These findings have deepened the knowledge in tuning carbon surface chemistry for better sulfonation, thus strengthening catalytic degradation of tylosin. The value of this study is in pulling a clear thread for maneuvering solid-acid catalysts using carbons, which holds a novel promise for rationally functionalizing biochar-based catalysts for the remediation of macrolide antibiotics in polluted water.Graphical Abstract
Detail
Pb(II) adsorption by biochar from co-pyrolysis of corn stalks and alkali-fused fly ash
Food Quality and Preference ( IF 6.345 ) Pub Date: 2022-12-09 , DOI: 10.1007/s42773-022-00189-4
Numerous studies have reported the potential of silica as a biochar (BC) modifier. However, despite its high silica content, fly ash is rarely used for BC modification. Herein, modified BCs were produced by co-pyrolysis of corn stalks with alkali-fused fly ash (AFFA) at 200 and 600 °C (denoted as AFFA/BC). The Pb(II) adsorption mechanism and adsorption performance were investigated. The AFFA/BC had larger specific surface areas than the pure BC samples (2.54–137 vs. 0.50 m2 g−1) owing to their stable carbon structure. The Pb(II) adsorption capacity of AFFA/BC in water was approximately 6% higher than that of BC owing to the increased cation (Na+) exchange and new bonding sites, such as C–O and Si–O. AFFA/BC exhibited good Pb(II) adsorption performance in high-concentration simulated wastewater (pH 4–6), with a maximum adsorption capacity of 110.29 mg g−1. The Pb(II) adsorption mechanism was in accordance with the pseudo-second-order kinetic and Langmuir isotherm models. At 25 °C and pH 5, the theoretical Pb(II) adsorption capacities of AFFA200/BC and AFFA600/BC were 201.66 and 186.81 mg g−1, respectively, compared to 145.98 mg g−1 of BC. Physical adsorption, precipitation, cation exchange, and complexation were identified as the main Pb(II) adsorption mechanisms through X-ray photoelectron spectrometry.Graphical Abstract
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 FOOD SCIENCE & TECHNOLOGY 食品科技2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
21.70 100 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://ees.elsevier.com/fqap/
Submission Guidelines
https://www.elsevier.com/journals/food-quality-and-preference/0950-3293/guide-for-authors
Reference Format
https://www.elsevier.com/journals/food-quality-and-preference/0950-3293/guide-for-authors
Collection Carrier
Full-length articles Review articles Short/rapid communications Commentaries Invited articles